Einecs 266-552-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. However, its regulatory and industrial significance necessitates comparative studies with analogous compounds to assess safety, toxicity, and functional performance . Such comparisons are critical for fulfilling regulatory requirements under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) and for advancing predictive toxicology using computational models .

Properties

CAS No. |

67026-10-2 |

|---|---|

Molecular Formula |

C18H25NO5 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

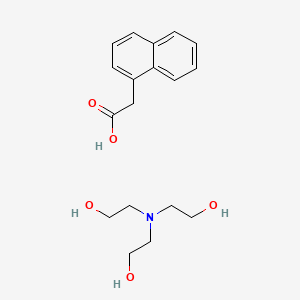

2-[bis(2-hydroxyethyl)amino]ethanol;2-naphthalen-1-ylacetic acid |

InChI |

InChI=1S/C12H10O2.C6H15NO3/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;8-4-1-7(2-5-9)3-6-10/h1-7H,8H2,(H,13,14);8-10H,1-6H2 |

InChI Key |

JYSSLDLFRGGWFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Portland cement is produced through a series of chemical reactions. The primary raw materials are limestone (calcium carbonate) and clay (silicon dioxide, aluminum oxide, and iron oxide). These materials are crushed and mixed in precise proportions. The mixture is then heated in a rotary kiln at temperatures around 1450°C. This process, known as calcination, results in the formation of clinker. The clinker is then cooled and ground to a fine powder, with the addition of a small amount of gypsum to control the setting time.

Industrial Production Methods

The industrial production of Portland cement involves several steps:

Raw Material Extraction: Limestone and clay are extracted from quarries.

Crushing and Grinding: The raw materials are crushed and ground into a fine powder.

Mixing: The powdered raw materials are mixed in precise proportions.

Heating: The mixture is heated in a rotary kiln to form clinker.

Cooling: The clinker is cooled rapidly to prevent the formation of unwanted compounds.

Grinding: The cooled clinker is ground to a fine powder, with gypsum added to control the setting time.

Packaging: The final product is packaged and ready for use.

Chemical Reactions Analysis

Types of Reactions

Portland cement undergoes several chemical reactions during its production and use:

Calcination: The heating of limestone and clay results in the formation of clinker through a series of chemical reactions, including the decomposition of calcium carbonate to calcium oxide and carbon dioxide.

Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide, which give the cement its strength.

Common Reagents and Conditions

Calcium Carbonate (Limestone): The primary source of calcium oxide.

Silicon Dioxide (Clay): Provides silicon for the formation of calcium silicate.

Aluminum Oxide and Iron Oxide (Clay): Contribute to the formation of various compounds in the clinker.

Gypsum: Added during the grinding process to control the setting time of the cement.

Major Products Formed

Calcium Silicate Hydrate (C-S-H): The primary product responsible for the strength of the cement.

Calcium Hydroxide: A byproduct of the hydration reaction.

Scientific Research Applications

Portland cement has numerous applications in scientific research, particularly in the fields of materials science and civil engineering. Some key applications include:

Concrete Production: Portland cement is a key ingredient in concrete, which is used in construction projects worldwide.

Geopolymer Research:

Biomedical Applications: Portland cement is used in the development of bone cements and other biomedical materials due to its biocompatibility and mechanical properties.

Environmental Studies: Researchers are investigating the environmental impact of Portland cement production and exploring ways to reduce its carbon footprint.

Mechanism of Action

The primary mechanism by which Portland cement exerts its effects is through the hydration reaction. When mixed with water, the compounds in the cement react to form calcium silicate hydrate and calcium hydroxide. The calcium silicate hydrate forms a gel-like structure that binds the aggregate particles together, giving the cement its strength. The calcium hydroxide helps to maintain the alkaline environment necessary for the hydration reactions to occur.

Comparison with Similar Compounds

Structural and Functional Similarity Metrics

- Tanimoto Index : Structural similarity is quantified using PubChem 2D fingerprints, with a threshold of ≥70% similarity indicating significant analog relationships .

- Read-Across Structure-Activity Relationships (RASAR) : Machine learning models leverage labeled datasets (e.g., REACH Annex VI compounds) to predict properties of unlabeled EINECS substances, enabling efficient hazard assessment .

Data Sources

- Labeled Compounds : 1,387 substances from REACH Annex VI Table 3.1.

- Unlabeled Compounds : 33,000 EINECS entries, including EINECS 266-552-1 .

Comparative Data and Research Findings

Structural Analogs of this compound

Hypothetical analogs (based on methodology in ) with similarity scores ≥70%:

Notes:

Key Findings :

- Functional analogs often diverge structurally but share industrial applications (e.g., surfactants, plasticizers), requiring hazard assessments tailored to usage scenarios .

- RASAR models achieve >95% coverage of EINECS chemicals using only 1,387 labeled compounds, highlighting efficiency in risk prediction .

Implications for Regulatory and Industrial Contexts

- Regulatory Efficiency : Cross-referencing labeled and unlabeled compounds reduces redundant testing, aligning with OECD guidelines for chemical safety .

- Limitations : Similarity thresholds may overlook stereochemical or metabolic differences, necessitating in vitro/in vivo validation for high-risk applications .

Biological Activity

Overview of Einecs 266-552-1

This compound , also known as Lead (Pb) , is a heavy metal that has been extensively studied due to its significant biological activity and toxicity. Lead is classified as a hazardous substance that poses serious health risks, particularly in vulnerable populations such as children and pregnant women.

Biological Activity

Lead's biological activity is characterized by its ability to interfere with various biochemical processes in living organisms. The following sections outline key aspects of its biological effects.

- Enzyme Inhibition : Lead inhibits several enzymes involved in critical metabolic pathways. For example, it interferes with heme synthesis by inhibiting the enzyme delta-aminolevulinic acid dehydratase (ALAD), leading to an accumulation of porphyrins and subsequent anemia.

- Neurotoxicity : Lead exposure is associated with neurotoxic effects, particularly in developing brains. It disrupts neurotransmitter release and synaptic plasticity, contributing to cognitive deficits and behavioral issues.

- Oxidative Stress : Lead induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

- Immune System Effects : Exposure to lead can alter immune responses, leading to increased susceptibility to infections and autoimmune diseases.

Toxicological Studies

Numerous studies have documented the toxicological effects of lead. Here are some key findings:

| Study | Findings |

|---|---|

| Needleman et al. (1990) | Found a correlation between lead exposure in childhood and lower IQ scores, highlighting neurodevelopmental impacts. |

| Bellinger et al. (2006) | Demonstrated that even low levels of lead exposure can result in significant cognitive deficits in children. |

| Flora et al. (2012) | Reviewed various chelation therapies for lead poisoning and their efficacy in reducing lead levels in the body. |

Case Studies

-

Case Study: Childhood Lead Poisoning

- A cohort study conducted in urban areas revealed that children with elevated blood lead levels exhibited significant behavioral problems and academic challenges compared to their peers.

-

Case Study: Occupational Exposure

- Workers in battery manufacturing were found to have higher incidences of hypertension and renal impairment due to chronic lead exposure, emphasizing the need for workplace safety regulations.

Regulatory Information

Lead and its compounds are subject to strict regulations due to their hazardous nature:

- The European Chemicals Agency (ECHA) has classified lead as very toxic to aquatic life and potentially harmful to human health.

- Various guidelines recommend limiting lead exposure in occupational settings and monitoring blood lead levels among at-risk populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.